Isomer-Dependent Cytotoxicity: Germacrane Isomer Comparative IC₅₀ Analysis Across Human Cancer Cell Lines
Among germacrane isomers isolated from Carpesium divaricatum, compounds 13, 17, and 18 demonstrated cytotoxicity against human cervical (HeLa), colon (LoVo), and stomach cancer (BGC-823) cell lines with IC₅₀ values ranging from 4.72–13.68 μM, comparable to or exceeding the potency of the positive control cisplatin (IC₅₀ range: 7.90–15.34 μM) [1]. This demonstrates that stereochemical configuration within the germacrane scaffold produces quantifiable differences in cytotoxic efficacy, establishing that not all germacrane isomers are functionally interchangeable.
| Evidence Dimension | Cytotoxicity (IC₅₀) against HeLa, LoVo, BGC-823 cancer cell lines |
|---|---|
| Target Compound Data | Germacrane isomers (compounds 13, 17, 18): IC₅₀ 4.72–13.68 μM |
| Comparator Or Baseline | Cisplatin (positive control): IC₅₀ 7.90–15.34 μM |
| Quantified Difference | Isomers show overlapping to superior potency relative to cisplatin; internal isomer-to-isomer variation >2.5-fold within the same assay |
| Conditions | In vitro cytotoxicity assay using MTT method; HeLa (cervical), LoVo (colon), BGC-823 (gastric) cell lines |
Why This Matters
Procurement of the specific isomeric form is essential because stereochemistry directly dictates cytotoxic potency, with different isomers in the same structural family showing >2.5-fold variation in IC₅₀ values.
- [1] Zhang T, et al. Isolation, Structure Elucidation, and Absolute Configuration of Germacrane Isomers from Carpesium divaricatum. Sci Rep. 2018;8:12418. View Source
